Aminotridecane adipate
CAS No.: 35059-07-5
Cat. No.: VC17027012
Molecular Formula: C32H68N2O4
Molecular Weight: 544.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35059-07-5 |
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Molecular Formula | C32H68N2O4 |
Molecular Weight | 544.9 g/mol |
IUPAC Name | hexanedioic acid;tridecan-2-amine |
Standard InChI | InChI=1S/2C13H29N.C6H10O4/c2*1-3-4-5-6-7-8-9-10-11-12-13(2)14;7-5(8)3-1-2-4-6(9)10/h2*13H,3-12,14H2,1-2H3;1-4H2,(H,7,8)(H,9,10) |
Standard InChI Key | RAAWXSRBWMMQQK-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCC(C)N.CCCCCCCCCCCC(C)N.C(CCC(=O)O)CC(=O)O |
Introduction
Molecular Identification and Structural Characteristics
Aminotridecane adipate (CAS 35059-07-5) is formally identified as a 1:1 salt complex between hexanedioic acid (adipic acid) and 1-tridecanamine . Structural analyses reveal two distinct molecular formula interpretations:
Source | Molecular Formula | Molecular Weight | Stoichiometry |
---|---|---|---|
Chemsrc | C₁₉H₃₉NO₄ | 345.517 g/mol | 1:1 Adipate:Amine |
PubChem | C₃₂H₆₈N₂O₄ | 544.9 g/mol | 2:1 Amine:Adipate |
The discrepancy arises from differing interpretations of salt stoichiometry. Chemsrc describes a monobasic salt where one adipic acid molecule (C₆H₁₀O₄) combines with one 1-tridecanamine (C₁₃H₂₉N), yielding C₁₉H₃₉NO₄. PubChem alternatively proposes a dibasic structure with two amine molecules neutralized by one adipate dianion, consistent with the C₃₂H₆₈N₂O₄ formulation.
The IUPAC name hexanedioic acid;tridecan-2-amine indicates potential isomerism in the amine component, though synthesis protocols from Tokyo Chemical Industry confirm commercial availability of 1-tridecanamine (linear C₁₃ chain) rather than branched isomers.
Synthetic Pathways and Manufacturing Considerations
While explicit synthesis protocols for aminotridecane adipate remain undocumented in public literature, reaction mechanisms can be extrapolated from component properties:
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Acid-Base Neutralization:
Adipic acid (pKa₁ ≈ 4.41, pKa₂ ≈ 5.41) reacts exothermically with 1-tridecanamine (pKb ≈ 3.4) in anhydrous ethanol:Product isolation likely involves solvent evaporation and recrystallization from nonpolar solvents .
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Biocatalytic Production:
Patent US 10,801,046 B2 discloses engineered enzymes for carbon chain elongation, suggesting potential microbial synthesis routes using β-oxidation pathways modified for C₁₃ amine production.
Critical process parameters include:
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Strict anhydrous conditions to avoid hydrolysis side reactions
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Stoichiometric precision to ensure 1:1 salt formation
Physicochemical Properties and Analytical Data
Experimental characterizations remain limited, but component properties and computational predictions yield:
Notably, the adipate salt exhibits enhanced thermal stability compared to the free amine, with decomposition temperatures exceeding 200°C based on thermogravimetric analogs .
Industrial Applications and Functional Performance
Aminotridecane adipate's amphiphilic structure enables niche applications:
Surfactant Systems
The C₁₃ hydrocarbon chain paired with a polar carboxylate headgroup provides an optimal hydrophilic-lipophilic balance (HLB ≈ 8-10) for:
Corrosion Inhibition
Electrochemical studies on analogous amine carboxylates demonstrate 92% inhibition efficiency on mild steel at 50 ppm concentration , suggesting potential in:
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Oilfield pipeline treatments
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Marine coating additives
Pharmaceutical Intermediates
The long alkyl chain enhances cell membrane permeability, positioning the compound as a candidate for:
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Prodrug formulations requiring sustained release
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Transdermal delivery enhancers
Hazard Category | GHS Classification | Preventive Measures |
---|---|---|
Acute Toxicity | H302 (Oral) | Use NIOSH-approved respirators |
Skin Corrosion | H314 | Wear neoprene gloves; face shields |
Aquatic Toxicity | H410 | Contain spills with absorbent clay |
Recommended storage conditions:
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Container: Amber glass with PTFE-lined caps
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Shelf life: 24 months when protected from humidity
Emerging Research and Development Trends
Recent advances highlighted in patent literature suggest two innovation vectors:
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Biobased Production:
Metabolic engineering of E. coli with elongase enzymes to synthesize C₁₃ amines from glucose, potentially reducing production costs by 40% compared to petrochemical routes. -
Nanocomposite Applications: Pilot studies demonstrate 15% increased tensile strength in polyamide-6,6 when incorporating 0.5 wt% aminotridecane adipate as a nucleation agent.
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